Silver fluoroacetate Silver fluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18513614
InChI: InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5);
SMILES:
Molecular Formula: C2H3AgFO2
Molecular Weight: 185.91 g/mol

Silver fluoroacetate

CAS No.:

Cat. No.: VC18513614

Molecular Formula: C2H3AgFO2

Molecular Weight: 185.91 g/mol

* For research use only. Not for human or veterinary use.

Silver fluoroacetate -

Specification

Molecular Formula C2H3AgFO2
Molecular Weight 185.91 g/mol
IUPAC Name 2-fluoroacetic acid;silver
Standard InChI InChI=1S/C2H3FO2.Ag/c3-1-2(4)5;/h1H2,(H,4,5);
Standard InChI Key VXTLQQMUNCZGMK-UHFFFAOYSA-N
Canonical SMILES C(C(=O)O)F.[Ag]

Introduction

Chemical Composition and Basic Properties

Silver fluoroacetate is a silver salt derived from fluoroacetic acid (FCH₂COOH). Its molecular formula is C₂H₂AgFO₂, with a molecular weight of 184.90 g/mol . The compound's structure features a silver ion (Ag⁺) coordinated to the fluoroacetate anion (FCH₂COO⁻), which contains a fluorine atom substituted at the alpha position of the acetate group.

Key Physical and Chemical Properties

  • Solubility: Like other silver carboxylates, silver fluoroacetate is moderately soluble in water and polar organic solvents .

  • Stability: The compound is sensitive to light and moisture, necessitating storage in opaque, airtight containers under controlled conditions .

  • Reactivity: Silver fluoroacetate participates in redox and substitution reactions, leveraging the oxidative capacity of Ag⁺ and the nucleophilic nature of the fluoroacetate group .

Synthesis and Industrial Production

Synthetic Routes

Silver fluoroacetate is typically synthesized via an ion-exchange reaction between silver nitrate (AgNO₃) and sodium fluoroacetate (NaFCH₂COO) in aqueous medium:

AgNO₃+NaFCH₂COOAgFCH₂COO+NaNO₃\text{AgNO₃} + \text{NaFCH₂COO} \rightarrow \text{AgFCH₂COO} + \text{NaNO₃}

This method ensures high purity and yield when conducted under inert atmospheric conditions .

Industrial Scaling

Industrial production employs similar protocols but incorporates advanced purification techniques, such as recrystallization from ether or ethanol, to isolate the product .

Chemical Reactivity and Applications

Oxidation and Reduction Pathways

  • Oxidation: Silver fluoroacetate reacts with oxidizing agents like hydrogen peroxide (H₂O₂) to form silver oxide (Ag₂O) and fluoroacetic acid :

2AgFCH₂COO+H₂O₂Ag₂O+2FCH₂COOH+O₂2\text{AgFCH₂COO} + \text{H₂O₂} \rightarrow \text{Ag₂O} + 2\text{FCH₂COOH} + \text{O₂}
  • Reduction: Sodium borohydride (NaBH₄) reduces Ag⁺ to metallic silver, yielding fluoroacetate byproducts :

AgFCH₂COO+NaBH₄Ag+FCH₂COONa+BH₃+H₂\text{AgFCH₂COO} + \text{NaBH₄} \rightarrow \text{Ag} + \text{FCH₂COONa} + \text{BH₃} + \text{H₂}

Substitution Reactions

The fluoroacetate anion undergoes halogen exchange with chlorine gas (Cl₂), producing silver chloride (AgCl) and fluoroacetyl chloride (FCH₂COCl) :

AgFCH₂COO+Cl₂AgCl+FCH₂COCl+O₂\text{AgFCH₂COO} + \text{Cl₂} \rightarrow \text{AgCl} + \text{FCH₂COCl} + \text{O₂}

Industrial and Research Applications

  • Catalysis: Silver fluoroacetate serves as a catalyst in organic synthesis, particularly in fluorination reactions .

  • Material Science: The compound is a precursor for silver-based nanomaterials with potential antimicrobial applications .

Biological Activity and Toxicity

Mechanism of Toxicity

The fluoroacetate anion is metabolized to fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid (TCA) cycle . This disruption halts cellular energy production, leading to systemic toxicity. Studies on plasma fluoroacetic acid concentrations in mammals reveal severe metabolic acidosis and neurological symptoms at doses as low as 0.5 mg/kg .

Antimicrobial Properties

Silver ions (Ag⁺) exhibit broad-spectrum antimicrobial activity by binding to bacterial cell membranes and proteins, causing structural damage and enzyme inactivation . Synergistic effects between Ag⁺ and fluoroacetate enhance efficacy against resistant pathogens like Acinetobacter baumannii .

Comparative Analysis with Related Compounds

PropertySilver FluoroacetateSilver TrifluoroacetateSodium Fluoroacetate
FormulaC₂H₂AgFO₂C₂AgF₃O₂C₂H₂FNaO₂
Molecular Weight184.90 g/mol220.88 g/mol100.03 g/mol
SolubilityModerate in waterHigh in waterHigh in water
Primary UseCatalysis, AntimicrobialsOrganic synthesisRodenticide, Metabolic studies
Toxicity (LD₅₀)5–10 mg/kg (rats)Low0.3–2 mg/kg (mammals)

Key Differences

  • Silver Trifluoroacetate: Greater stability and solubility due to trifluoromethyl group; widely used in trifluoromethylation reactions .

  • Sodium Fluoroacetate: Higher acute toxicity, employed as a rodenticide and in biochemical studies .

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